L-733060 hydrochloride

Description

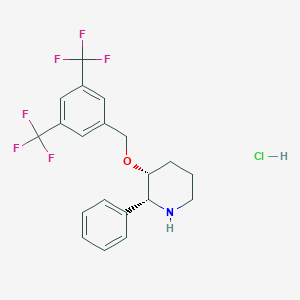

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUTIUITGHIEO-JAXOOIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468719 | |

| Record name | L-733,061 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148687-76-7 | |

| Record name | L-733,061 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-733,060 Hydrochloride: A Deep Dive into its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of L-733,060 hydrochloride, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document details its interaction with the NK1 receptor, the subsequent effects on intracellular signaling pathways, and its functional consequences in both in vitro and in vivo models.

Core Mechanism of Action: Competitive Antagonism of the NK1 Receptor

L-733,060 acts as a competitive antagonist at the NK1 receptor, the primary receptor for the neuropeptide Substance P (SP).[1] By binding to the NK1 receptor, L-733,060 prevents the binding of SP and thereby blocks its downstream signaling effects.[2] This antagonistic action is stereoselective, with the (2S,3S)-enantiomer (L-733,060) being the active form, while its (2R,3R)-enantiomer, L-733,061, is inactive.[3] The high affinity of L-733,060 for the human NK1 receptor is demonstrated by its low Ki value of 0.08 nM.[4]

The binding of SP to its G protein-coupled NK1 receptor typically initiates a cascade of intracellular events, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a wide range of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[5][6] L-733,060 effectively blocks these downstream events by preventing the initial binding of SP to the NK1 receptor.

Quantitative Analysis of In Vitro and In Vivo Efficacy

The potency of L-733,060 has been quantified in various experimental systems. The following tables summarize key data on its binding affinity and functional inhibition.

Table 1: In Vitro Binding Affinity and Functional Antagonism of L-733,060

| Parameter | Species/Cell Line | Value | Reference(s) |

| Binding Affinity (Ki) | Human NK1 Receptor | 0.08 nM | [4] |

| Estimated Affinity (from [Ca2+]i mobilisation) | Human NK1 Receptor (in CHO cells) | 0.8 nM | [3] |

| Inhibition of SP-induced [Ca2+]i Mobilisation (Concentration Range) | Human NK1 Receptor (in CHO cells) | 30-300 nM | [7] |

Table 2: In Vitro Antiproliferative Activity of L-733,060

| Cell Line | Cancer Type | IC50 | Time Point | Reference(s) |

| MEL H0 | Melanoma | 27.5 µM | 24 h | [7] |

| MEL H0 | Melanoma | 18.9 µM | 48 h | [7] |

| COLO 679 | Melanoma | 33.8 µM | 30 h | [7] |

| COLO 679 | Melanoma | 31.5 µM | 72 h | [7] |

| COLO 858 | Melanoma | 8.7 µM | 48 h | [7] |

| COLO 858 | Melanoma | 7.1 µM | 96 h | [7] |

| WERI-Rb-1 | Retinoblastoma | 12.15 µM | 49 h | |

| Y-79 | Retinoblastoma | 17.38 µM | 40 h |

Table 3: In Vivo Efficacy of L-733,060

| Model | Effect | Species | ID50 / Dose | Reference(s) |

| Electrically Stimulated Plasma Extravasation in Dura Mater | Inhibition | Rat | 212 ± 19 µg/kg i.v. | [3][7] |

| Cardiovascular Effects (Blood Pressure, Heart Rate) | No significant effect | Rat | < 3000 µg/kg i.v. | [3][7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by L-733,060 and a typical experimental workflow for its evaluation.

Figure 1: Substance P/NK1 Receptor Signaling Pathway and L-733,060 Inhibition.

Figure 2: Experimental Workflow for Characterizing an NK1 Receptor Antagonist.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

Calcium Mobilization Assay (FURA-2 Imaging)

This assay is used to determine the functional potency of L-733,060 in blocking SP-induced intracellular calcium release.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Cell Loading: Cells are seeded onto glass coverslips and grown to sub-confluency. Prior to the experiment, cells are loaded with the ratiometric calcium indicator FURA-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Cells are excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

Experimental Procedure:

-

A baseline fluorescence ratio (340/380 nm) is established.

-

Cells are pre-incubated with varying concentrations of L-733,060 (e.g., 30-300 nM) for a defined period.[7]

-

Cells are then challenged with a fixed concentration of Substance P (e.g., 100 nM).[7]

-

The change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular calcium concentration, is recorded over time.

-

-

Data Analysis: The inhibitory effect of L-733,060 is calculated as the percentage reduction in the SP-induced calcium response. The estimated affinity or IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (WST-8)

This colorimetric assay is employed to assess the antiproliferative effects of L-733,060 on cancer cell lines.

-

Cell Seeding: Tumor cells (e.g., WERI-Rb-1, Y-79 retinoblastoma cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of L-733,060.

-

Incubation: Cells are incubated for specific time periods (e.g., 24, 48, 72, 96 hours).[7]

-

WST-8 Reagent Addition: At the end of the incubation period, a water-soluble tetrazolium salt, WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]), is added to each well.

-

Incubation and Measurement: The plate is incubated for a further 1-4 hours at 37°C. The amount of formazan dye produced, which is directly proportional to the number of living cells, is quantified by measuring the absorbance at approximately 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of L-733,060 that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vivo Neurogenic Plasma Extravasation Model

This model assesses the ability of L-733,060 to inhibit neurogenic inflammation in vivo.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The trigeminal nerve is surgically exposed.

-

Drug Administration: L-733,060 is administered intravenously at various doses.

-

Induction of Extravasation: The trigeminal nerve is electrically stimulated, which triggers the release of Substance P and induces plasma protein extravasation in the dura mater.

-

Quantification of Extravasation: A fluorescently labeled tracer (e.g., Evans Blue dye) is injected intravenously prior to stimulation. After a set period, the animals are euthanized, and the dura mater is dissected. The amount of extravasated dye is quantified spectrophotometrically.

-

Data Analysis: The dose-dependent inhibition of plasma extravasation by L-733,060 is determined, and the ID50 (the dose required to produce 50% inhibition) is calculated.

Broader Implications and Therapeutic Potential

The potent and selective antagonism of the NK1 receptor by L-733,060 hydrochloride has led to its investigation in a variety of therapeutic areas. Beyond its well-established role in models of pain and inflammation, L-733,060 has demonstrated potential as an antitumoral agent by inhibiting the growth of various cancer cell lines, including melanoma and retinoblastoma.[7] Furthermore, studies have explored its neuroprotective effects in the context of traumatic brain injury, where it has been shown to reduce oxidative stress and cell death.[8] Its anxiolytic and antidepressant-like effects in animal models also highlight its potential in treating central nervous system disorders.[4] The diverse biological activities of L-733,060 underscore the critical role of the Substance P/NK1 receptor system in a multitude of physiological and pathological processes.

References

- 1. drugs.com [drugs.com]

- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 3. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-733,060 - Wikipedia [en.wikipedia.org]

- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

L-733,060 Hydrochloride: A Comprehensive Technical Guide to a Selective NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of L-733,060 hydrochloride, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and cell proliferation.[1][2] This document details the mechanism of action of L-733,060, its binding affinity, and its effects in various in vitro and in vivo models. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows using the DOT language for Graphviz, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to L-733,060 Hydrochloride and the NK1 Receptor

L-733,060 is a piperidine ether derivative that acts as a potent and selective antagonist for the NK1 receptor.[3][4] Its hydrochloride salt form enhances its solubility for experimental use. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events.[5][6] These signaling pathways are diverse and cell-type dependent but generally involve the activation of Gq and Gs proteins.[5] The wide distribution of NK1 receptors in both the central and peripheral nervous systems underscores their importance in numerous biological functions and their potential as a therapeutic target.[1][7] L-733,060 has been investigated for its potential therapeutic applications in conditions such as anxiety, depression, pain, and cancer.[4][8][9]

Physicochemical Properties of L-733,060 Hydrochloride

A summary of the key physicochemical properties of L-733,060 hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉F₆NO·HCl | [8] |

| Molecular Weight | 439.83 g/mol | [8] |

| CAS Number | 148687-76-7 | [8] |

| Purity | ≥98% | [8] |

| Solubility | Soluble to 50 mM in water with gentle warming. | [8] |

| Storage | Store at room temperature. | [8] |

Mechanism of Action and Signaling Pathways

L-733,060 exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling.[10]

NK1 Receptor Signaling

The activation of the NK1 receptor by Substance P triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq and Gαs.[5][7]

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium ([Ca²⁺]i).[5][11] DAG, along with the increased [Ca²⁺]i, activates protein kinase C (PKC). PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway (e.g., Raf, MEK, ERK), ultimately influencing gene expression and cell proliferation.[1][11]

-

Gαs Pathway: The Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] cAMP then activates protein kinase A (PKA), which can phosphorylate various substrates, including transcription factors like CREB (cAMP response element-binding protein), and can also negatively modulate the NF-κB pathway.[7]

-

PI3K/Akt Pathway: The NK1 receptor can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and anti-apoptotic responses.[1][11]

The following diagram illustrates the major signaling pathways associated with the NK1 receptor.

Figure 1: NK1 Receptor Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by Substance P binding to the NK1 receptor and the inhibitory action of L-733,060.

Quantitative Data on L-733,060 Hydrochloride

The potency and selectivity of L-733,060 have been characterized in various assays. The following tables summarize the key quantitative data.

Table 2: Binding Affinity of L-733,060 for NK1 Receptors

| Species | Kᵢ (nM) | Reference |

| Gerbil | 0.08 | [8][12] |

| Human | 0.2 | [8][12] |

| Rat | 93.13 | [8][12] |

Table 3: In Vitro Functional Activity of L-733,060

| Assay | Cell Line | Effect | Potency | Reference |

| [Ca²⁺]i Mobilization | CHO cells (human NK1R) | Inhibition of SP-induced mobilization | Estimated affinity of 0.8 nM | [3][13] |

| Cell Proliferation | WERI-Rb-1 (retinoblastoma) | Inhibition of cell growth | IC₅₀ = 12.15 µM (49h) | [8] |

| Cell Proliferation | Y-79 (retinoblastoma) | Inhibition of cell growth | IC₅₀ = 17.38 µM (40h) | [8] |

| Cell Proliferation | MEL H0 (melanoma) | Inhibition of cell proliferation | IC₅₀ = 18.9 µM (48h) | [3] |

| Cell Proliferation | COLO 679 (melanoma) | Inhibition of cell growth | IC₅₀ = 31.5 µM (72h) | [3] |

Table 4: In Vivo Efficacy of L-733,060

| Model | Species | Effect | Potency (ID₅₀) | Reference |

| Neurogenic Plasma Extravasation (dura) | Rat | Inhibition of extravasation | 212 ± 19 µg/kg i.v. | [3][13] |

| Traumatic Brain Injury | Mouse | Alleviation of motor and spatial memory deficits, reduced lesion volume and brain water content | Not specified | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of L-733,060 hydrochloride.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of L-733,060 for the NK1 receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of L-733,060 at the NK1 receptor.

Materials:

-

Cells or tissues expressing the NK1 receptor (e.g., CHO or HEK293 cells transfected with the human NK1 receptor, or rat brain homogenates).

-

Radioligand: [¹²⁵I]-Substance P.

-

Unlabeled Substance P (for non-specific binding).

-

L-733,060 hydrochloride.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of various concentrations of L-733,060.

-

50 µL of [¹²⁵I]-Substance P at a concentration close to its K₋ value.

-

150 µL of the membrane preparation (containing 10-20 µg of protein).

-

For total binding, add 50 µL of binding buffer instead of L-733,060.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a beta-counter.

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of L-733,060.

-

Determine the IC₅₀ value (the concentration of L-733,060 that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Figure 2: Radioligand Binding Assay Workflow. A step-by-step flowchart of the experimental procedure for determining the binding affinity of L-733,060.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of L-733,060 to inhibit Substance P-induced increases in intracellular calcium.

Objective: To assess the functional antagonism of L-733,060 at the NK1 receptor.

Materials:

-

Cells stably expressing the human NK1 receptor (e.g., CHO-NK1R).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Substance P.

-

L-733,060 hydrochloride.

-

A fluorescence plate reader or a flow cytometer capable of measuring calcium flux.

Procedure:

-

Cell Plating: Seed the NK1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in HBSS. The final concentration will depend on the dye used (e.g., 1-5 µM for Fluo-4 AM). Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Antagonist Incubation: Add HBSS containing various concentrations of L-733,060 to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading for each well.

-

Add a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated injection system.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the Substance P response against the log concentration of L-733,060.

-

Calculate the IC₅₀ value from the resulting concentration-response curve.

-

Figure 3: Intracellular Calcium Mobilization Assay Workflow. A flowchart outlining the key steps in assessing the functional antagonism of L-733,060.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of L-733,060 on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative effect of L-733,060.

Materials:

-

Cancer cell line of interest (e.g., retinoblastoma or melanoma cell lines).

-

Complete cell culture medium.

-

L-733,060 hydrochloride.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

A 96-well plate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of L-733,060. Include a vehicle control (medium with the same concentration of solvent used to dissolve L-733,060).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Express the results as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the log concentration of L-733,060.

-

Determine the IC₅₀ value, the concentration of L-733,060 that inhibits cell proliferation by 50%.

-

Conclusion

L-733,060 hydrochloride is a well-characterized, potent, and selective NK1 receptor antagonist that has proven to be a valuable tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its demonstrated efficacy in a range of in vitro and in vivo models highlights its potential for therapeutic development in various disease areas. This technical guide provides a comprehensive resource for researchers, offering detailed information on its mechanism of action, quantitative data, and key experimental protocols to facilitate further investigation into this important pharmacological agent.

References

- 1. Activity of tachykinin NK1 and bradykinin B2 receptor antagonists, and an opioid ligand at different stimulation parameters in neurogenic inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. NK1 tachykinin receptor antagonist treatment reduces cerebral edema and intracranial pressure in an ovine model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-733,060 hydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]

- 9. L-733,060 - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 13. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Tachykinin Tandem: An In-depth Technical Guide to the Roles and Mechanisms of Substance P and the Neurokinin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R). We delve into their fundamental roles in a multitude of physiological and pathological processes, detail their intricate signaling pathways, and provide methodologies for their study. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, immunology, oncology, and drug development.

Core Concepts: Substance P and the NK1 Receptor

Substance P is an 11-amino acid neuropeptide, a member of the tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB).[1] SP is widely distributed throughout the central and peripheral nervous systems and is also expressed by non-neuronal cells such as immune cells.[1][2] It functions as a neurotransmitter and neuromodulator, playing a pivotal role in a wide array of biological functions.

The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) with seven transmembrane domains.[3] There are two main isoforms of the NK1R: a full-length form (407 amino acids) and a truncated form (311 amino acids) that lacks a significant portion of the intracellular C-terminus.[3] The full-length isoform is predominantly expressed in the brain, while the truncated form is more common in peripheral tissues and exhibits a lower binding affinity for SP.[3][4] Upon binding SP, the NK1R undergoes internalization via a clathrin-dependent mechanism into endosomes, where the ligand-receptor complex dissociates.[3][4] The receptor is then either recycled back to the cell surface or targeted for degradation, depending on the concentration and duration of SP exposure.[3][4]

Physiological and Pathophysiological Roles

The SP/NK1R system is integral to a diverse range of physiological and pathological processes, making it a compelling target for therapeutic intervention.

2.1. Pain and Neuroinflammation:

Substance P is a key mediator in the transmission of pain signals.[5] It is released from the terminals of primary afferent sensory neurons in the spinal cord in response to noxious stimuli.[6] This release activates NK1Rs on second-order neurons, facilitating the transmission of pain signals to higher brain centers.[1][7] The SP/NK1R system is also deeply involved in neurogenic inflammation, a process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells.[8][9] This contributes to the inflammatory response in various conditions, including arthritis and inflammatory bowel disease.[2]

2.2. Emesis:

The vomiting reflex is centrally regulated in the brainstem, particularly in the area postrema and the nucleus tractus solitarius, which have high concentrations of both SP and NK1R.[10][11][12] The SP/NK1R pathway is considered a final common pathway in the regulation of vomiting.[9][13] NK1R antagonists, such as aprepitant, are highly effective antiemetics, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[12][14][15]

2.3. Cancer:

A growing body of evidence indicates a significant role for the SP/NK1R system in cancer progression.[4][16][17] Many tumor cells overexpress NK1R, and SP can act as a mitogen, promoting tumor cell proliferation, migration, and angiogenesis.[4][16][18] Furthermore, SP can exert anti-apoptotic effects in cancer cells.[17] Consequently, NK1R antagonists are being investigated as potential broad-spectrum antitumor agents, with some studies suggesting they can induce apoptosis in tumor cells and inhibit metastasis.[16][17]

2.4. Mood and Anxiety Disorders:

The SP/NK1R system is implicated in the regulation of stress, anxiety, and depression.[19][20][21] NK1Rs are found in brain regions critical for emotion, such as the amygdala and hypothalamus.[9] Preclinical and some clinical studies have suggested that NK1R antagonists may possess antidepressant and anxiolytic properties, although clinical development for these indications has faced challenges.[19][21]

Signaling Pathways

Activation of the NK1R by Substance P initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and Gs G proteins.[18][22][23]

3.1. Gq-Mediated Pathway:

The predominant signaling pathway activated by the SP/NK1R interaction is mediated by the Gq alpha subunit of the heterotrimeric G protein. This cascade proceeds as follows:

-

G Protein Activation: Binding of SP to the NK1R induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4]

-

Protein Kinase C (PKC) Activation: The increase in intracellular calcium and the presence of DAG synergistically activate Protein Kinase C (PKC).

3.2. Mitogen-Activated Protein Kinase (MAPK) Pathway:

The activation of PKC and other signaling intermediates can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[10][12] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival, and its activation by SP/NK1R is implicated in the context of cancer.[10][12]

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of Substance P and its antagonists with the NK1 receptor.

Table 1: Ligand Binding Affinities

| Ligand | Receptor Species | Assay Type | Kd (nM) | Ki (nM) | Bmax (pmol/mg protein) | Cell/Tissue Type |

| [3H]Substance P | Rat | Saturation | 0.33 | - | 5.83 | Transfected CHO cells[17] |

| [125I]-Substance P | Rat | Saturation | 5.63 | - | - | KNRK cells[3] |

| Unlabeled Substance P | Rat | Competition | - | 2.0 | - | Rat SPR[5] |

| Aprepitant | Human | Competition | - | 0.1 (IC50) | - | Cloned human NK1R[9] |

| RP 67580 | Rat | Saturation | 1.22 | - | - | Transfected CHO cells[17] |

Table 2: Functional Assay Potencies

| Agonist/Antagonist | Assay Type | Cell Line | EC50 (nM) | IC50 (nM) |

| Substance P | Calcium Mobilization | KNRK cells | 0.66 | - |

| Substance P | Receptor Internalization | SH-SY5Y cells | 18 | - |

| Substance P | Calcium Mobilization | HEK293 cells | ~3.16 (-log EC50 8.5) | - |

| Substance P | cAMP Accumulation | HEK293 cells | ~15.8 (-log EC50 7.8) | - |

| Aprepitant | Competition with [125I]-Substance P | Rat brain homogenates | - | 0.09 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the SP/NK1R system.

5.1. Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for the NK1R by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing NK1R (e.g., from transfected HEK293 cells or brain tissue).

-

Radioligand: [3H]Substance P or [125I]-Substance P.

-

Unlabeled Substance P (for non-specific binding).

-

Test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

5.2. Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following NK1R activation.[3]

-

Materials:

-

NK1R-expressing cells (e.g., HEK293, CHO).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Substance P and test compounds.

-

Fluorescence plate reader with automated injection.

-

-

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with Fluo-4 AM (typically 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Inject Substance P (for agonist testing) or a combination of antagonist and Substance P into the wells.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response corresponds to the maximum increase in intracellular calcium.

-

For agonists, plot the response against the log concentration to determine the EC50 value.

-

For antagonists, determine the IC50 value by measuring the inhibition of the SP-induced response.

-

5.3. Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the NK1R.[3][19]

-

Materials:

-

Cells stably expressing a fluorescently-tagged NK1R (e.g., NK1R-GFP).

-

Glass-bottom imaging dishes.

-

Substance P.

-

Fixative (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., DAPI).

-

Confocal or high-content imaging microscope.

-

-

Procedure:

-

Seed NK1R-GFP expressing cells onto glass-bottom dishes.

-

Treat the cells with varying concentrations of Substance P for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash the cells with PBS and fix with paraformaldehyde.

-

Stain the nuclei with DAPI.

-

Acquire images using the microscope.

-

-

Data Analysis:

-

Quantify receptor internalization by measuring the formation of intracellular fluorescent puncta (endosomes).

-

Image analysis software can be used to count the number and intensity of these puncta per cell.

-

Determine the time course and dose-response of SP-induced internalization.

-

5.4. Immunohistochemistry (IHC) for NK1R

IHC is used to visualize the distribution and localization of the NK1R in tissue sections.[3]

-

Materials:

-

Paraffin-embedded tissue sections on slides.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity.

-

Blocking buffer (e.g., normal serum).

-

Primary antibody against NK1R.

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

DAB substrate kit.

-

Hematoxylin for counterstaining.

-

-

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating the slides in the appropriate buffer.

-

Block endogenous peroxidase activity.

-

Incubate with blocking buffer to prevent non-specific antibody binding.

-

Incubate with the primary anti-NK1R antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with the ABC reagent.

-

Develop the colorimetric signal with the DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

-

Analysis:

-

Examine the slides under a microscope to determine the cellular and subcellular localization of NK1R immunoreactivity.

-

Conclusion and Future Directions

The Substance P/NK1R system remains a critical area of research with significant therapeutic potential. Its multifaceted involvement in pain, inflammation, emesis, and cancer highlights its importance as a drug target. While NK1R antagonists have achieved clinical success as antiemetics, their therapeutic application in other areas is still under active investigation. Future research will likely focus on developing more selective and potent antagonists, understanding the nuances of NK1R signaling in different tissues and disease states, and exploring the potential of biased agonism to selectively activate beneficial signaling pathways while avoiding adverse effects. A deeper understanding of the intricate biology of Substance P and the NK1 receptor will undoubtedly pave the way for novel and effective treatments for a wide range of human diseases.

References

- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 免疫组织化学操作步骤 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bosterbio.com [bosterbio.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective G protein signaling driven by substance P–neurokinin receptor dynamics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 19. innoprot.com [innoprot.com]

- 20. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]

- 23. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of L-733,060 Hydrochloride on Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation is a complex physiological process orchestrated by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and immune cell modulation. A key mediator in this cascade is Substance P (SP), which exerts its effects primarily through the neurokinin-1 (NK1) receptor. L-733,060 hydrochloride is a potent and selective non-peptide antagonist of the NK1 receptor. This document provides a comprehensive technical overview of the mechanism of action of L-733,060, its efficacy in preclinical models of neurogenic inflammation, detailed experimental protocols for its evaluation, and the underlying signaling pathways.

Introduction to Neurogenic Inflammation and the Role of Substance P/NK1R

Neurogenic inflammation is characterized by the antidromic activation of primary sensory C-fibers, resulting in the peripheral release of neuropeptides, most notably Substance P (SP) and calcitonin gene-related peptide (CGRP). SP, an 11-amino acid neuropeptide, is a principal driver of the inflammatory response.[1][2] It binds with high affinity to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) expressed on a wide variety of cells, including endothelial cells, mast cells, and immune cells.[1][3][4]

The binding of SP to NK1R on endothelial cells, particularly in postcapillary venules, triggers a signaling cascade that leads to endothelial cell contraction, formation of intercellular gaps, and a subsequent increase in vascular permeability.[5] This allows for the leakage of plasma proteins and fluid into the surrounding tissue, a hallmark of inflammation known as plasma extravasation.[5][6] Furthermore, SP can activate mast cells, causing the release of histamine and other pro-inflammatory mediators, thereby amplifying the inflammatory response.[2][5] This intricate interplay establishes the SP/NK1R system as a critical axis in pain, neuroinflammation, and microvascular permeability, making it a prime therapeutic target.[3][4]

L-733,060 Hydrochloride: A Selective NK1 Receptor Antagonist

L-733,060, with the chemical name ((2S,3S)-3-((3,5-bis(trifluoromethyl)phenyl)methyloxy)-2-phenyl piperidine), is a potent and highly selective antagonist of the human NK1 receptor.[7] Its hydrochloride salt is the form typically used in experimental studies. L-733,060 acts by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream effects.[3][8] Studies have demonstrated its ability to inhibit SP-induced intracellular calcium mobilization with high affinity (estimated at 0.8 nM).[7] This direct antagonism of the NK1 receptor forms the basis of its anti-inflammatory properties, particularly in the context of neurogenic inflammation.[9]

Signaling Pathways in Neurogenic Inflammation

The activation of the NK1 receptor by Substance P initiates several intracellular signaling cascades that collectively contribute to the inflammatory response. L-733,060 effectively blocks these downstream pathways by preventing the initial receptor activation.

SP/NK1R Signaling Pathway

The binding of SP to the NK1R, a Gq/11-coupled receptor, primarily activates the Phospholipase C (PLC) pathway.[5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[10] These events lead to endothelial cell contraction and increased vascular permeability.[5] Additionally, the SP/NK1R complex can activate mitogen-activated protein kinase (MAPK) pathways and the transcription factor NF-κB, which regulates the expression of various inflammatory genes.[1][3][4]

Quantitative Efficacy of L-733,060

Numerous preclinical studies have quantified the inhibitory effects of L-733,060 on neurogenic inflammation. The primary endpoint measured is often plasma extravasation, which serves as a direct indicator of increased vascular permeability.

| Model System | Inflammatory Stimulus | Drug Administration | Endpoint Measured | Efficacy of L-733,060 | Reference |

| Anesthetized Rats | Electrical stimulation of trigeminal nerves | Intravenous (i.v.) | Plasma extravasation in dura mater | Dose-related inhibition with an ID₅₀ of 212 ± 19 µg/kg | [7][9] |

| Conscious Rats | Intravenous Substance P (1.0 nmol/kg) | Intravenous (i.v.) | Plasma extravasation (Evans blue dye) | Not explicitly quantified for L-733,060, but other NK1 antagonists showed significant inhibition | [11] |

| Mice | Capsaicin or Bradykinin injection | Not specified | Plasma extravasation in GI tract | Attenuated capsaicin- and bradykinin-stimulated extravasation | [6] |

| Guinea Pigs | Capsaicin or Antigen challenge | Intranasal | Plasma protein extravasation in upper airways | Not explicitly L-733,060, but another NK1 antagonist (FK888) abolished the increase in tracer recovery | [12] |

| Mice | Traumatic Brain Injury (TBI) | Not specified | Brain water content, blood-brain barrier disruption, neuroinflammation | Alleviated TBI-induced deficits and inhibited neuroinflammation | [8] |

| Rats | Lipopolysaccharide (LPS) injection | Intraperitoneal (i.p.) | Proinflammatory cytokine expression in hippocampus | Attenuated the LPS-induced increase in proinflammatory cytokines | [13] |

Detailed Experimental Protocols

The following sections describe common methodologies used to evaluate the efficacy of L-733,060 in models of neurogenic inflammation.

Rat Dural Plasma Extravasation Model

This model is a standard for assessing the inhibition of neurogenically-mediated plasma extravasation relevant to migraine pathophysiology.

-

Animal Model: Male Sprague-Dawley rats (250-350g).

-

Anesthesia: Anesthesia is induced and maintained (e.g., with sodium pentobarbital). The trachea is cannulated for artificial ventilation.

-

Surgical Preparation: The femoral vein is cannulated for drug and dye administration. A craniotomy is performed to expose the dura mater and the superior sagittal sinus. The animal is placed in a stereotaxic frame.

-

Inflammation Induction: A stimulating electrode is lowered to the dura mater. Neurogenic inflammation is induced by electrical stimulation (e.g., 5 Hz, 1 ms, 40V for 5 minutes).

-

Measurement of Extravasation:

-

The fluorescent dye Evans blue (e.g., 30 mg/kg), which binds to albumin, is injected intravenously.

-

Five minutes before the stimulation, L-733,060 or vehicle is administered intravenously.

-

After stimulation and a circulation period, the animal is euthanized and perfused with saline to remove intravascular dye.

-

The dura mater is dissected, and the Evans blue is extracted using a solvent (e.g., formamide).

-

The concentration of the extracted dye is quantified spectrophotometrically to determine the extent of plasma extravasation.

-

-

Data Analysis: The amount of extravasated dye in drug-treated groups is compared to the vehicle-treated control group to calculate the percentage of inhibition and determine the ID₅₀.

Systemic Inflammatory Model (LPS-Induced)

This model assesses the role of the NK1 receptor in the central inflammatory response to a peripheral immune challenge.

-

Animal Model: Adult male Wistar rats.

-

Drug Administration:

-

Rats are treated systemically (e.g., intraperitoneally) with the NK1R antagonist L-733,060 or a vehicle.

-

After a predetermined time (e.g., 20-30 minutes), the animals are administered systemic lipopolysaccharide (LPS) from E. coli to induce an inflammatory response.

-

-

Tissue Collection: At a specific time point post-LPS injection (e.g., 2-4 hours), animals are euthanized. The hippocampus or other brain regions of interest are rapidly dissected and frozen.

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Tissue homogenates are analyzed for levels of proinflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using methods like ELISA or multiplex assays.

-

NF-κB Activity: Nuclear extracts from the tissue can be prepared to measure NF-κB DNA-binding activity using an electrophoretic mobility shift assay (EMSA) or a transcription factor assay kit.

-

-

Data Analysis: Cytokine levels and NF-κB activity in the L-733,060 + LPS group are compared to the vehicle + LPS group to determine the extent of attenuation.

Conclusion

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 5. mdpi.com [mdpi.com]

- 6. Substance P and bradykinin stimulate plasma extravasation in the mouse gastrointestinal tract and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Plasma extravasation induced by neurokinins in conscious rats: receptor characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of tachykinin NK1 receptors in plasma protein extravasation induced by tachykinins in the guinea pig upper airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular and behavioral effects of lipopolysaccharide treatment are dependent upon neurokinin-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

The Antitumoral Potential of L-733060 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-733060 hydrochloride, a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK1R), has emerged as a compound of interest in oncology research. The NK1R, primarily activated by its ligand Substance P (SP), is overexpressed in a multitude of cancer cell types and is implicated in key tumorigenic processes. This technical guide provides an in-depth overview of the antitumoral properties of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the associated signaling pathways. While preclinical evidence is promising, it is noteworthy that this compound has not progressed to clinical trials for cancer treatment.

Introduction: The Substance P/NK1R Axis in Cancer

The Substance P (SP)/neurokinin-1 receptor (NK1R) signaling axis plays a crucial role in cancer progression.[1][2] SP, a neuropeptide, upon binding to the G protein-coupled NK1R, triggers a cascade of intracellular events that promote:

-

Cell Proliferation and Survival: Activation of pro-survival signaling pathways, such as the MAPK and PI3K/Akt pathways, drives uncontrolled cell growth and inhibits apoptosis.[1]

-

Angiogenesis: The SP/NK1R system stimulates the formation of new blood vessels, which are essential for tumor growth and nutrient supply.[3]

-

Metastasis: This signaling axis enhances cancer cell migration and invasion, facilitating the spread of tumors to distant organs.[3]

Given the overexpression of NK1R in various malignancies, including melanoma, glioma, neuroblastoma, retinoblastoma, and cancers of the pancreas, larynx, and colon, it represents a compelling therapeutic target.[3][4][5] this compound functions by competitively inhibiting the binding of SP to NK1R, thereby blocking these downstream pro-tumorigenic signals.[6]

Mechanism of Action of this compound

This compound exerts its antitumoral effects by disrupting the SP/NK1R signaling cascade. By occupying the NK1R binding site, it prevents SP-induced conformational changes in the receptor, thereby inhibiting the activation of associated G proteins (primarily Gq/11). This blockade abrogates the production of downstream second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), leading to a suppression of intracellular calcium mobilization and the inactivation of protein kinase C (PKC).[7] The ultimate consequence is the downregulation of key signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[8]

Preclinical Antitumoral Activity: In Vitro Data

Numerous studies have demonstrated the dose-dependent cytotoxic and anti-proliferative effects of this compound across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the tables below.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference(s) |

| Melanoma | ||||

| COLO 858 | Melanoma | 48 h | 8.7 | [3][5] |

| COLO 858 | Melanoma | 96 h | 7.1 | [3][5] |

| MEL H0 | Melanoma | 24 h | 27.5 | [3][5] |

| MEL H0 | Melanoma | 48 h | 18.9 | [3][5] |

| COLO 679 | Melanoma | 30 h | 33.8 | [3][5] |

| COLO 679 | Melanoma | 72 h | 31.5 | [3][5] |

| Retinoblastoma | ||||

| WERI-Rb-1 | Retinoblastoma | 49 h | 12.15 | [8][9][10] |

| Y-79 | Retinoblastoma | 40 h | 17.38 | [8][9][10] |

Table 1: IC50 Values of this compound in Melanoma and Retinoblastoma Cell Lines.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference(s) |

| Gastrointestinal | ||||

| 23132/87 | Gastric Adenocarcinoma | Not Specified | Micromolar concentrations inhibit proliferation | [6] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not Specified | Micromolar concentrations inhibit proliferation | [5] |

| Neurological | ||||

| SK-N-BE(2) | Neuroblastoma | Not Specified | Micromolar concentrations inhibit proliferation | [5] |

| GAMG | Glioma | Not Specified | Micromolar concentrations inhibit proliferation | [5] |

| Other | ||||

| HEp-2 | Laryngeal Cancer | Not Specified | Induces apoptosis | [5] |

Table 2: Antitumoral Activity of this compound in Various Cancer Cell Lines.

Signaling Pathways Modulated by this compound

The antitumoral effects of this compound are mediated through the inhibition of key signaling pathways downstream of the NK1R. The following diagrams illustrate these pathways and the point of intervention by L-733060.

Caption: NK1R signaling pathways and inhibition by L-733060.

Experimental Protocols

This section outlines general methodologies for key experiments used to evaluate the antitumoral properties of this compound.

Cell Viability and Proliferation Assays (MTS/MTT Assay)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: General workflow for cell viability assays.

Apoptosis Assays

-

Principle: Apoptosis activation leads to the cleavage and activation of executioner caspases like caspase-3, which in turn cleaves substrates such as poly(ADP-ribose) polymerase (PARP).

-

Protocol Outline:

-

Treatment and Lysis: Treat cells with this compound, harvest, and lyse the cells to extract proteins.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP. A loading control (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

-

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol Outline:

-

Cell Fixation and Permeabilization: Fix cells grown on coverslips or chamber slides with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Labeling: Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

-

Detection: If using an indirect method, incubate with a labeled antibody against the incorporated nucleotide.

-

Counterstaining and Imaging: Counterstain the nuclei with DAPI or Hoechst and visualize the cells using fluorescence microscopy.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: This technique quantifies the DNA content of individual cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol Outline:

-

Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

-

In Vivo Xenograft Tumor Model

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors, allowing for the evaluation of a drug's antitumor efficacy in a living organism.

-

Protocol Outline:

-

Cell Culture and Implantation: Culture the desired cancer cell line (e.g., melanoma or glioma) and inject a specific number of cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Measure tumor volume and randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice, excise the tumors, and weigh them. Tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Caption: General workflow for in vivo xenograft studies.

Clinical Development and Future Perspectives

Despite the compelling preclinical data, a thorough search of clinical trial registries reveals no evidence of this compound entering clinical trials for cancer indications. In contrast, another NK1R antagonist, aprepitant, is an FDA-approved drug for the prevention of chemotherapy-induced nausea and vomiting and is being investigated for its potential direct antitumoral effects in clinical studies.[1][2][4][11] The reasons for the lack of clinical progression of this compound in oncology are not publicly documented but could be related to pharmacokinetic properties, toxicity profiles, or strategic decisions by the developing company.

The robust preclinical evidence for the antitumoral activity of this compound underscores the therapeutic potential of targeting the SP/NK1R axis in cancer. Future research could focus on:

-

Investigating the efficacy of this compound in combination with standard-of-care chemotherapies or targeted agents.

-

Exploring its potential in cancer types with high NK1R expression that have not yet been extensively studied.

-

Developing second-generation NK1R antagonists with improved pharmacological properties for oncological applications.

Conclusion

This compound demonstrates significant antitumoral properties in a variety of preclinical cancer models. Its mechanism of action, centered on the inhibition of the pro-tumorigenic SP/NK1R signaling axis, is well-supported by in vitro data. While it has not advanced to clinical trials for cancer, the wealth of preclinical information provides a strong rationale for the continued exploration of NK1R antagonists as a therapeutic strategy in oncology. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in furthering our understanding and potential application of this class of compounds in the fight against cancer.

References

- 1. Treatment Prevents Chemotherapy Side Effects for Children with Cancer - NCI [cancer.gov]

- 2. Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Antitumoral action of the neurokinin-1 receptor antagonist L-733 060 on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurokinin-1 Receptor Antagonists as Anticancer Drugs | Bentham Science [benthamscience.com]

- 7. imsear.searo.who.int [imsear.searo.who.int]

- 8. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor tyrosine kinase inhibition leads to regression of acral melanoma by targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aprepitant Effective in Reducing Nausea from Chemo in Women | GI Oncology Now [gioncologynow.com]

- 11. trial.medpath.com [trial.medpath.com]

The Role of L-733,060 Hydrochloride in Pain Transmission Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-733,060 hydrochloride is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This central role in the Substance P/NK1 receptor system, a key pathway in nociception, has positioned L-733,060 as an invaluable tool in the study of pain transmission. This technical guide provides a comprehensive overview of L-733,060's mechanism of action, its application in preclinical pain models, and detailed experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in pain research. While preclinical studies have demonstrated the significant analgesic potential of NK1 receptor antagonists like L-733,060, it is noteworthy that this has not translated into broad clinical efficacy for pain management in humans, a critical consideration for drug development professionals.

Core Mechanism of Action: Antagonism of the NK1 Receptor

L-733,060 exerts its effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] Substance P is an eleven-amino acid neuropeptide that is released from the central and peripheral terminals of primary afferent sensory neurons in response to noxious stimuli.[2][3] Its binding to NK1 receptors, which are G-protein coupled receptors, initiates a signaling cascade that contributes to neuronal excitation and pain transmission.[4][5]

The downstream signaling of the NK1 receptor primarily involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C, respectively, culminating in neuronal depolarization and enhanced transmission of pain signals.[4] L-733,060 effectively blocks these downstream effects by preventing the initial binding of Substance P to the NK1 receptor.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of L-733,060 hydrochloride in various preclinical assays and models of pain.

Table 1: In Vitro and Ex Vivo Efficacy of L-733,060

| Assay | Cell Type/Tissue | Agonist | L-733,060 Concentration/Affinity | Effect | Citation |

| [Ca2+]i Mobilization | CHO cells transfected with human NK1 receptors | Substance P (100 nM) | 30-300 nM | Concentration-dependent inhibition | [1] |

| [Ca2+]i Mobilization | CHO cells transfected with human NK1 receptors | Substance P | Estimated affinity of 0.8 nM | Inhibition of Substance P-induced mobilization | [6] |

| NK1 Receptor Internalization | Spinal cord slices | NMDA (which induces SP release) | 5 µM | Abolished internalization | [7] |

Table 2: In Vivo Efficacy of L-733,060 in Pain Models

| Pain Model | Animal Model | L-733,060 Dose & Route | Effect | Citation |

| Neurogenic Plasma Extravasation | Rat (trigeminal nerve stimulation) | ID50 of 212 ± 19 µg/kg, i.v. | Dose-related inhibition of plasma extravasation | [6] |

| Capsaicin-induced Sensitization of Dorsal Horn Neurons | Rat | Pretreatment into the RVM | Blocked sensitization | [8] |

| Mechanical and Heat Hyperalgesia | Rat (induced by NK-1 agonist in RVM) | Co-administration into the RVM | Blocked hyperalgesia | [8] |

| Formalin Test (Second Phase) | Rat | Not specified | Attenuated nociceptive behaviors | [9] |

Experimental Protocols

Capsaicin-Induced Hyperalgesia Model

This model is used to assess the role of compounds in blocking central sensitization, a key component of many chronic pain states.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Baseline Measurement: Baseline nociceptive thresholds to thermal or mechanical stimuli are determined. For thermal hyperalgesia, a radiant heat source is often used to measure paw withdrawal latency. For mechanical hyperalgesia, von Frey filaments are used to measure the paw withdrawal threshold.

-

Induction of Hyperalgesia: A solution of capsaicin (e.g., 10 µg in 10 µL of saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Drug Administration: L-733,060 or vehicle is administered at a predetermined time before or after the capsaicin injection. The route of administration can be systemic (e.g., intravenous, intraperitoneal) or local (e.g., intrathecal, into a specific brain region like the RVM).

-

Post-Capsaicin Measurement: Nociceptive thresholds are re-assessed at various time points after capsaicin injection (e.g., 15, 30, 60, 120 minutes) to determine the development and duration of hyperalgesia.

-

Data Analysis: The effect of L-733,060 is quantified by comparing the nociceptive thresholds in the drug-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold or latency in the L-733,060 group indicates an anti-hyperalgesic effect.[8]

Formalin Test

The formalin test is a model of tonic pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are placed in a clear observation chamber for a period of acclimation before the experiment.

-

Drug Administration: L-733,060 or vehicle is administered systemically (e.g., subcutaneously, intraperitoneally) at a specific time before the formalin injection.

-

Induction of Nociception: A dilute solution of formalin (e.g., 50 µL of a 5% solution) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation and Scoring: Immediately after injection, the animal's behavior is observed for a set period (e.g., 60 minutes). Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified. The observation period is typically divided into two phases:

-

Phase 1 (0-5 minutes): Represents acute, direct activation of nociceptors.

-

Phase 2 (15-60 minutes): Represents inflammatory pain and central sensitization.

-

-

Data Analysis: The total time spent exhibiting nociceptive behaviors or the frequency of these behaviors is calculated for each phase. The effect of L-733,060 is determined by comparing the scores of the drug-treated group to the vehicle-treated group. L-733,060 has been shown to be effective in attenuating the second phase of the formalin test.[9]

In Vivo Electrophysiology of Dorsal Horn Neurons

This technique allows for the direct measurement of the effects of L-733,060 on the activity of pain-transmitting neurons in the spinal cord.

Methodology:

-

Animal Preparation: Anesthetized rats are typically used. A laminectomy is performed to expose the lumbar spinal cord.

-

Neuronal Recording: A recording microelectrode is advanced into the dorsal horn to isolate and record the extracellular activity of single wide dynamic range (WDR) or nociceptive-specific neurons.

-

Stimulation: The receptive field of the neuron on the hind paw is identified. Mechanical and thermal stimuli of varying intensities are applied to the receptive field to characterize the neuron's baseline response properties.

-

Drug Application: L-733,060 can be administered systemically or locally (e.g., via iontophoresis) onto the recorded neuron.

-

Assessment of Drug Effect: The responses of the neuron to the same set of mechanical and thermal stimuli are re-evaluated after drug administration. A reduction in the evoked neuronal firing rate in the presence of L-733,060 indicates an inhibitory effect on nociceptive transmission. In studies involving central sensitization, a sensitizing agent like capsaicin can be injected into the receptive field, and the ability of L-733,060 to block the subsequent enhancement of neuronal responses is assessed.[8]

Mandatory Visualizations

Signaling Pathways

Caption: Substance P/NK1 Receptor Signaling and L-733,060 Inhibition.

Experimental Workflows

Caption: Workflow for the Formalin-Induced Nociception Model.

Logical Relationships

Caption: Logical Flow of L-733,060's Action in Pain Pathway.

Conclusion

L-733,060 hydrochloride remains a cornerstone pharmacological tool for investigating the intricate role of the Substance P/NK1 receptor system in pain transmission. Its high selectivity and potency have enabled researchers to dissect the molecular mechanisms underlying nociception, particularly in the context of central sensitization and inflammatory pain. The detailed protocols and quantitative data presented in this guide are intended to support the design and interpretation of future studies in this critical area of research. While the clinical translation of NK1 receptor antagonists for pain has been challenging, the continued use of compounds like L-733,060 in preclinical models is essential for a deeper understanding of pain pathophysiology and the identification of novel therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Deficits in visceral pain and hyperalgesia of mice with a disruption of the tachykinin NK1 receptor gene [ouci.dntb.gov.ua]

- 4. Role of substance P signaling in enhanced nociceptive sensitization and local cytokine production after incision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Local administration of mu or kappa opioid agonists attenuates capsaicin-induced thermal hyperalgesia via peripheral opioid receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]